molecular formula C26H26N4O2S2 B2816314 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 923681-23-6

2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2816314
CAS No.: 923681-23-6
M. Wt: 490.64
InChI Key: VYCXYEMTEHTASW-UHFFFAOYSA-N
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Description

2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide: is a complex organic compound that belongs to the class of thioacetamides. This compound is characterized by its unique structure, which includes a mesityl group, a thiazole ring, a pyridazine ring, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazines with 1,4-diketones.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled together using appropriate coupling reagents and conditions.

    Introduction of the Mesityl Group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is assembled by linking the methoxyphenyl group and the thioacetamide moiety under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridazine derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar compounds to 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide include:

  • N-mesityl-2-((6-(2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
  • N-mesityl-2-((6-(2-(4-methoxyphenyl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
  • N-mesityl-2-((6-(2-(3-chlorophenyl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

These compounds share similar structural features but differ in the substituents on the thiazole and phenyl rings. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c1-15-11-16(2)24(17(3)12-15)28-22(31)14-33-23-10-9-21(29-30-23)25-18(4)27-26(34-25)19-7-6-8-20(13-19)32-5/h6-13H,14H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCXYEMTEHTASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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